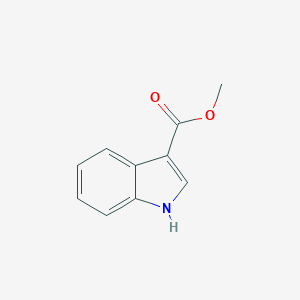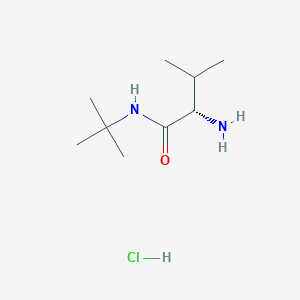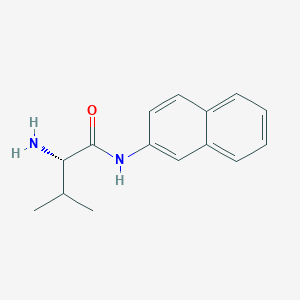
Phosphoserine
Übersicht
Beschreibung
Synthesis Analysis
The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .Molecular Structure Analysis
The crystal structure of Saccharomyces cerevisiae PSAT (Sc PSAT) at a resolution of 2.8 Å was determined. The Sc PSAT protein was dimeric in its crystal structure .Chemical Reactions Analysis
When peptides containing phosphoserine or phosphothreonine residues are subjected to CID, they commonly undergo a gas-phase β-elimination reaction, resulting in a neutral loss of phosphoric acid (H3PO4, -98 Da) or are dephosphorylated (HPO3, -80 Da) .Physical And Chemical Properties Analysis
Phosphoserine has a chemical formula of C3H8NO6P and a molar mass of 185.073 g/mol. It has a melting point of 228 °C .Wissenschaftliche Forschungsanwendungen
Protein Phosphorylation
Phosphoserine plays a crucial role in protein phosphorylation, a process that is a key regulator of protein and cellular function . Despite identifying an enormous number of phosphorylation sites, the role of most is still unclear . Each phosphoform, the particular combination of phosphorylations, of a protein has distinct and diverse biological consequences .
Disease Research
Aberrant phosphorylation, where phosphoserine is implicated, is involved in the development of many diseases . This makes phosphoserine a valuable tool in disease research, particularly in understanding disease mechanisms and developing potential treatments .
Protein Synthesis
Phosphoserine is essential for the synthesis of defined protein phosphoforms . Materials obtained from cells often are complex mixtures . Recombinant methods can provide access to defined phosphoforms
Wirkmechanismus
Target of Action
Phosphoserine is an ester of serine and phosphoric acid . It is a component of many proteins as the result of post-translational modifications . The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . Phosphoserine is a phospholipid nutrient found in fish, green leafy vegetables, soybeans, and rice, and is essential for the normal functioning of neuronal cell membranes and activates Protein kinase C (PKC) which has been shown to be involved in memory function .
Mode of Action
Phosphoserine interacts with its targets through phosphorylation, a process catalyzed by various types of kinases . This phosphorylation of the alcohol functional group in serine produces phosphoserine, which can then be incorporated into proteins during translation .
Biochemical Pathways
Phosphoserine is involved in the phosphorylated pathway of serine biosynthesis, a crucial pathway in plants . This pathway consists of three reactions catalyzed by the phosphoglycerate dehydrogenase, the phosphoserine aminotransferase, and the phosphoserine phosphatase . The first reaction, catalyzed by phosphoglycerate dehydrogenase, uses the glycolytic intermediate 3-phosphoglycerate . The last step, catalyzed by phosphoserine phosphatase, is virtually irreversible .
Result of Action
The phosphorylation of serine to produce phosphoserine results in the modification of many proteins, impacting their function . This post-translational modification can affect a wide range of biological processes, including memory function .
Action Environment
The action of phosphoserine can be influenced by various environmental factors. For instance, the phosphorylated pathway of serine biosynthesis in plants is essential for light and sugar-dependent growth promotion . Additionally, phosphoserine phosphatase is inhibited by high concentrations of serine , indicating that the compound’s action can be modulated by the presence of other molecules in its environment.
Safety and Hazards
Many people can take the soy-derived supplement without any side effects. Research is still preliminary but it is likely safe up to 600 milligrams a day for no more than 10 days. Side effects are more common at doses of 300 milligrams and above. They may include gas, stomach upset, and trouble sleeping .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046348 | |
| Record name | Dexfosfoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
71 mg/mL | |
| Record name | Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phosphoserine | |
CAS RN |
407-41-0 | |
| Record name | Phospho-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexfosfoserine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexfosfoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexfosfoserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dexfosfoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-phosphoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXFOSFOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI4F0K069V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 171 °C | |
| Record name | Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phosphoserine?
A1: Phosphoserine has the molecular formula C3H7NO6P and a molecular weight of 185.07 g/mol.
Q2: What spectroscopic techniques are useful for studying phosphoserine?
A2: Researchers utilize various spectroscopic techniques to study phosphoserine:
- 31P Nuclear Magnetic Resonance (NMR): This technique allows for the detection and quantification of phosphoserine in complex mixtures, such as cell lysates [, ]. It's particularly useful for distinguishing phosphoserine from other phosphoamino acids.
- 1H NMR: This method provides insights into the local environment and interactions of phosphoserine within peptides and proteins, especially its influence on conformation and potential changes upon proteolysis [, ].
- Fourier-transform infrared (FTIR) spectroscopy: FTIR helps researchers assess the ionization state of phosphoserine residues in proteins in solution, providing valuable information about its chemical environment and potential interactions [].
Q3: Does the presence of the phosphate group affect the stability of peptides containing phosphoserine?
A3: Yes, the phosphate group in phosphoserine can influence peptide stability. Research using β-hairpin peptides revealed that positioning phosphoserine near the N-terminus or the turn region decreased stability, suggesting potential disruptive interactions, possibly with tryptophan residues []. Multiple phosphoserine incorporations further amplified this destabilizing effect.
Q4: Can phosphoserine be dephosphorylated?
A4: Yes, phosphoserine can be dephosphorylated by enzymes called phosphatases. One well-studied example is phosphoserine phosphatase (PSP), which catalyzes the removal of the phosphate group, yielding serine and inorganic phosphate [, ]. This reaction is crucial for serine biosynthesis in various organisms.
Q5: What is the role of phosphoserine in signal transduction?
A6: Phosphoserine plays a critical role in signal transduction pathways. For instance, research shows that laminar shear stress in endothelial cells increases phosphoserine levels on RNA Polymerase II, specifically the phosphoserine 2 isoform []. This phosphorylation event correlates with enhanced binding of the polymerase to the endothelial nitric oxide synthase (eNOS) gene, ultimately leading to increased eNOS expression.
Q6: How does phosphoserine contribute to the function of intrinsically disordered proteins?
A7: In intrinsically disordered proteins, such as the Ets-1 transcription factor, phosphoserine plays a regulatory role. The disordered serine-rich region (SRR) in Ets-1 interacts with its DNA-binding domain, modulating its activity. Phosphorylation of serines within the SRR, particularly those adjacent to aromatic residues like phenylalanine, enhances this interaction and reinforces autoinhibition []. This highlights a mechanism where phosphoserine, in synergy with neighboring residues, fine-tunes protein function.
Q7: Are there potential therapeutic applications for phosphoserine?
A8: Research suggests potential therapeutic applications for phosphoserine, particularly in the context of bone health. Studies have shown that incorporating phosphoserine into calcium-phosphate bone cement enhances bone healing in animal models []. The presence of phosphoserine appears to accelerate resorption and promote bone regeneration, making it a promising candidate for bone substitution materials.
Q8: What are the challenges associated with developing phosphoserine-containing therapeutics?
A9: Despite its potential, developing phosphoserine-containing therapeutics presents challenges. One significant obstacle is the inherent instability and charged nature of phosphoserine at physiological pH, which hinders its cellular uptake []. To overcome this, researchers are exploring prodrug strategies. For example, masking phosphoserine with biocleavable aryloxy triester phosphoramidate groups has shown promise in enhancing the delivery and efficacy of phosphoserine-containing molecules [].
Q9: What are future directions for phosphoserine research?
A9: Future research on phosphoserine holds exciting possibilities:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















